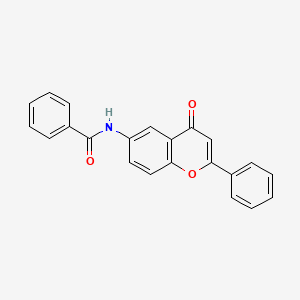

N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Description

N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a heterocyclic compound featuring a chromen-4-one core substituted with a phenyl group at position 2 and a benzamide moiety at position 4. The chromen-4-one scaffold is known for its bioactivity in medicinal chemistry, particularly in anticancer and enzyme modulation contexts. This compound serves as a structural template for derivatives with varied pharmacological profiles, depending on substituent modifications.

Properties

IUPAC Name |

N-(4-oxo-2-phenylchromen-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO3/c24-19-14-21(15-7-3-1-4-8-15)26-20-12-11-17(13-18(19)20)23-22(25)16-9-5-2-6-10-16/h1-14H,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFYYVWATSKKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

The compound has been investigated for its potential therapeutic properties, particularly as an anti-inflammatory, anticancer, and antimicrobial agent. Its structure suggests interactions with biological targets that may inhibit disease progression.

Case Study: Anticancer Activity

Research has shown that derivatives of N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide exhibit cytotoxic effects against various cancer cell lines. For instance, one study indicated that a related compound demonstrated significant antiproliferative activity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells, with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

Pharmacology

Pharmacokinetics and Pharmacodynamics:

Studies focus on understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Understanding these parameters is crucial for determining its efficacy and safety as a potential drug candidate.

Interaction with Biological Targets:

Molecular docking studies have been employed to elucidate how this compound interacts with specific enzymes and receptors involved in cancer progression. These studies provide insights into its mechanism of action and potential pathways for therapeutic intervention .

Antimicrobial Properties

Biofilm Inhibition:

Recent investigations have highlighted the compound's effectiveness in inhibiting biofilm formation by Pseudomonas aeruginosa, a common pathogen associated with chronic infections. For example, certain derivatives showed over 90% inhibition of biofilm formation at specific concentrations without exhibiting cytotoxicity on mammalian cells .

Case Study: Antimicrobial Activity

A study evaluated various chromone derivatives, including this compound analogs, against multiple bacterial strains. The results indicated significant antibacterial activity with minimal cytotoxic effects on human cell lines, suggesting their potential as new antimicrobial agents .

Material Science Applications

Novel Materials Development:

The unique properties of this compound make it suitable for developing new materials with specific optical or electronic characteristics. Its fluorescent properties are being explored for applications in sensors and organic light-emitting diodes (OLEDs).

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Mechanism of Action

The mechanism of action of N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

- 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923233-39-0)

- Structural Difference : A bromine atom replaces the hydrogen at the para position of the benzamide ring.

- Impact :

- Increased molecular weight (420.262 vs.

Bromine’s electron-withdrawing effect may enhance electrophilic interactions with target proteins.

- 4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-76-1) Structural Difference: Chlorine at the benzamide’s para position and a 2-methylphenyl group at position 2 of the chromenone. Impact:

- Chlorine’s smaller size compared to bromine may reduce steric hindrance, favoring interactions with deeper binding pockets.

- The methyl group on the phenyl ring could increase lipophilicity and modulate pharmacokinetics .

Table 1: Physicochemical Properties of Halogenated Derivatives

| Compound | Molecular Weight | Substituents | LogP* (Predicted) |

|---|---|---|---|

| Parent Compound | ~317.35 | None | 3.2 |

| 4-Bromo derivative (CAS 923233-39-0) | 420.262 | Br (benzamide para) | 4.5 |

| 4-Chloro derivative (CAS 923211-76-1) | 389.8 | Cl (benzamide para), 2-MePh | 4.1 |

*LogP values estimated using fragment-based methods.

Derivatives with Modified Core Structures

- N-(4-(4-Chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide

- Structural Difference : Replaces chromen-4-one with a pyrazolo-pyrimidine-thione core.

- Impact :

- Reduced planarity compared to chromenone may affect DNA intercalation but improve solubility.

- N-(6-Bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-4-chlorobenzamide (CAS 332177-96-5) Structural Difference: Quinoline core replaces chromenone. Impact:

- Quinoline’s aromatic nitrogen enhances basicity, altering protonation states and target affinity.

- Bromine and chlorine substituents synergize for dual electronic effects, often seen in antiparasitic agents .

Privileged Substructure Considerations

The chromen-4-one-benzamide framework aligns with "privileged substructures" that exhibit promiscuous binding to diverse targets (e.g., kinases, acetyltransferases) due to:

- Spatial Presentation: The planar chromenone and benzamide groups mimic protein surface elements like β-turns .

- Versatility : Substituents at positions 2 (phenyl) and 6 (benzamide) allow tuning for specific targets without core modification.

Biological Activity

N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, a derivative of chromenone and benzamide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chromene core characterized by a fused benzopyran ring system, which is known for its pharmacological potential. Its structural complexity is enhanced by the presence of the benzamide moiety, contributing to its unique chemical properties.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Oxo-2-trifluoromethyl)-4H-chromen-7-yl benzamide | Contains trifluoromethyl group | Notable anticancer activity |

| 4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide | Bromine substitution | Anticancer potential |

| 6-Bromo-8-(methoxybenzamido)-chromene | Bromine substitution | Potential G protein-coupled receptor activity |

Anticancer Activity

Numerous studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, research has demonstrated that derivatives of this compound show promising activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. One study reported an IC50 value of 22.09 µg/mL against A-549 cells and 6.40 µg/mL against MCF-7 cells, indicating strong cytotoxicity compared to standard chemotherapeutics .

The mechanism of action for this compound involves interaction with specific molecular targets that modulate biological pathways related to cell growth and apoptosis. The compound may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis through various signaling pathways.

Antioxidant Properties

In addition to anticancer activity, this compound has shown potential as an antioxidant . Studies employing DPPH radical scavenging assays demonstrated significant antioxidant activity, suggesting that this compound can help mitigate oxidative stress in biological systems .

Case Studies

- Cytotoxicity Evaluation : A study synthesized several chromone derivatives, including N-(4-oxo-2-phenylen)-benzamide, and evaluated their cytotoxicity against A549 and MCF7 cell lines. The results highlighted the compound's ability to induce apoptosis effectively .

- Antioxidant Activity Assessment : Another investigation focused on the antioxidant capabilities of chromone derivatives using various assays (DPPH radical scavenging, hydrogen peroxide scavenging). The results indicated that these compounds exhibited significant antioxidant activities, reinforcing their therapeutic potential .

- Biofilm Inhibition : Research on related compounds showed that certain derivatives could inhibit biofilm formation in Pseudomonas aeruginosa, suggesting additional applications in combating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.